Methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate Methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 126111-11-3
VCID: VC21178506
InChI: InChI=1S/C6H10FNO2/c1-10-6(9)5-2-4(7)3-8-5/h4-5,8H,2-3H2,1H3/t4-,5+/m1/s1
SMILES: COC(=O)C1CC(CN1)F
Molecular Formula: C6H10FNO2
Molecular Weight: 147.15 g/mol

Methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate

CAS No.: 126111-11-3

Cat. No.: VC21178506

Molecular Formula: C6H10FNO2

Molecular Weight: 147.15 g/mol

* For research use only. Not for human or veterinary use.

Methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate - 126111-11-3

Specification

CAS No. 126111-11-3
Molecular Formula C6H10FNO2
Molecular Weight 147.15 g/mol
IUPAC Name methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate
Standard InChI InChI=1S/C6H10FNO2/c1-10-6(9)5-2-4(7)3-8-5/h4-5,8H,2-3H2,1H3/t4-,5+/m1/s1
Standard InChI Key PGEIOIOBHIGEMT-UHNVWZDZSA-N
Isomeric SMILES COC(=O)[C@@H]1C[C@H](CN1)F
SMILES COC(=O)C1CC(CN1)F
Canonical SMILES COC(=O)C1CC(CN1)F

Introduction

Chemical Identity and Structural Properties

Basic Chemical Information

Methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate is identified by the CAS registry number 126111-11-3. The compound has a molecular formula of C6H10FNO2 and a molecular weight of 147.15 g/mol. This chiral molecule features specific stereochemistry at two carbon centers, designated as (2S,4R), which is critical to its biological activity and applications.

Structural Characteristics

The molecular structure consists of a pyrrolidine ring with a fluorine atom at the 4-position in the R configuration and a methyl carboxylate group at the 2-position in the S configuration. This stereochemical arrangement contributes significantly to the compound's three-dimensional structure and its interaction with biological targets. The compound can be represented through various chemical notations, including:

  • InChI: InChI=1S/C6H10FNO2/c1-10-6(9)5-2-4(7)3-8-5/h4-5,8H,2-3H2,1H3/t4-,5+/m1/s1

  • InChI Key: PGEIOIOBHIGEMT-UHNVWZDZSA-N

  • Canonical SMILES: COC(=O)C1CC(CN1)F

  • Isomeric SMILES: COC(=O)[C@@H]1CC@HF

Physical and Chemical Properties

Synthesis and Preparation Methods

Reaction Conditions

The fluorination reactions generally require careful control of conditions to achieve stereoselectivity. These typically include:

  • Use of anhydrous solvents to prevent side reactions

  • Low-temperature conditions to control selectivity

  • Precise reaction time management to optimize yield

  • Careful pH control throughout the reaction process

Industrial Scale Production

Large-scale production of fluorinated pyrrolidine derivatives often employs continuous flow reactors that allow precise control over reaction parameters. These systems enhance reaction efficiency and product purity while minimizing waste production. Automated production systems may be utilized to ensure consistent quality across batches, with quality control measures including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to verify structural integrity and purity.

Biological Activity and Mechanisms

Pharmacological Properties

Methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate exhibits several important biological activities that make it valuable in pharmaceutical research. The compound's fluorination enhances its binding affinity and selectivity for certain biological targets, leading to more pronounced pharmacological effects. The stereochemical configuration at positions 2 and 4 is critical for optimal interaction with target proteins.

Target Interactions

Research suggests that this compound, like similar fluorinated pyrrolidine derivatives, may interact with various biological targets. Potential targets include:

  • Enzymes: The compound demonstrates inhibitory effects against certain enzymes, particularly dipeptidyl peptidase IV (DPP-IV), which is involved in glucose metabolism and is a target for diabetes treatment.

  • Receptors: Evidence suggests potential interaction with glutamate receptors, which may influence neurotransmission processes.

Cellular Effects

At the cellular level, Methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate and its derivatives have demonstrated several notable effects:

  • Enzyme Modulation: Studies indicate the compound can modulate enzyme activity by serving as a competitive inhibitor, potentially altering metabolic pathways relevant to disease states.

  • Anticancer Properties: Preliminary research has indicated that structural analogs exhibit cytotoxic effects against certain cancer cell lines by disrupting critical signaling pathways.

  • Neurotransmitter System Effects: The compound's potential interaction with neurotransmitter receptors suggests possible applications in neurological conditions by modulating synaptic transmission.

Research Applications

Medicinal Chemistry Applications

Methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate serves as a valuable building block in medicinal chemistry, particularly in the development of therapeutic agents. Its applications include:

DPP-IV Inhibitor Development

This compound functions as a key intermediate in synthesizing DPP-IV inhibitors, which have significant applications in treating type 2 diabetes. The compound can be transformed into various derivatives that demonstrate inhibitory activity against DPP-IV. Research has shown that derivatives such as (2S,4S)-4-fluoropyrrolidine-2-carboxamides exhibit promising results in lowering blood glucose levels in diabetic models.

Imaging Applications

Derivatives of this compound have been investigated for radiolabeling applications, especially in positron emission tomography (PET) imaging. Modifications involving this compound have contributed to the development of radiotracers targeting programmed cell death protein 1 (PD-1) pathways. These radiolabeled compounds play a crucial role in studying tumor microenvironments and evaluating therapeutic responses in cancer treatment.

Structure-Activity Relationship Studies

The unique structural features of Methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate make it valuable for structure-activity relationship (SAR) studies. By modifying different aspects of the molecule while maintaining the core fluorinated pyrrolidine structure, researchers can investigate how structural changes affect biological activity. These studies provide critical insights for drug design and optimization.

Comparative Analysis with Related Compounds

Structural Comparison with (2S,4R)-4-fluoropyrrolidine-2-carboxylic acid

Methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate differs from (2S,4R)-4-fluoropyrrolidine-2-carboxylic acid primarily in the esterification of the carboxylic acid group. This structural modification affects several properties:

  • Increased lipophilicity due to the methyl ester group

  • Enhanced membrane permeability compared to the free acid

  • Different metabolic stability profile

  • Potential to act as a prodrug that can be hydrolyzed to the active acid form in vivo

The following table compares key properties of these related compounds:

PropertyMethyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate(2S,4R)-4-fluoropyrrolidine-2-carboxylic acid
Molecular FormulaC6H10FNO2C5H8FNO2
Molecular Weight147.15 g/mol133.12 g/mol
CAS Number126111-11-32507-61-1
Functional GroupMethyl esterCarboxylic acid
LipophilicityHigherLower
Primary ApplicationsSynthetic intermediate, Research toolResearch applications, Building block

Biological Activity Comparisons

While both compounds share the core fluorinated pyrrolidine structure, their biological activities differ due to the esterification. The methyl ester form (Methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate) often demonstrates:

  • Different enzyme inhibition profiles

  • Altered receptor binding characteristics

  • Distinct pharmacokinetic properties

  • Varied cellular penetration abilities

These differences make each compound suitable for specific applications in research and drug development.

Research Findings and Applications Data

Enzyme Inhibition Studies

Research investigating the enzyme inhibitory properties of Methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate has revealed significant potential in therapeutic applications. Studies focusing on DPP-IV inhibition have demonstrated that this compound and its derivatives can effectively modulate enzyme activity, with potential applications in managing diabetic nephropathy. Research indicates that DPP-IV inhibition led to improved renal function markers in diabetic models, suggesting protective effects against kidney damage associated with diabetes.

Anticancer Research

Investigations into the cytotoxic effects of fluorinated pyrrolidine derivatives, including Methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate, have shown promising results against various cancer cell lines. The mechanism appears to be linked to the compound's ability to induce apoptosis and inhibit cell proliferation, suggesting potential applications in cancer therapeutics. The table below summarizes key research findings:

Research AreaKey FindingsPotential Applications
DPP-IV InhibitionImproved renal function markers in diabetic modelsTreatment of diabetic nephropathy
CytotoxicitySignificant effects against cancer cell lines through apoptosis inductionAnticancer therapeutics
Neurotransmitter ModulationPotential interaction with glutamate receptorsNeurodegenerative disease treatments
Structural BiologyEnhanced binding affinity and selectivity due to fluorinationDrug design optimization

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